molecular formula C6H11N3O B1523805 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol CAS No. 1003011-38-8

3-(3-amino-1H-pyrazol-1-yl)propan-1-ol

Cat. No.: B1523805
CAS No.: 1003011-38-8
M. Wt: 141.17 g/mol
InChI Key: ZQIOGDSNYJYBTN-UHFFFAOYSA-N
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Description

3-(3-amino-1H-pyrazol-1-yl)propan-1-ol is an organic compound with the molecular formula C(6)H({11})N(_3)O It features a pyrazole ring substituted with an amino group at the 3-position and a propanol chain at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Attachment of the Propanol Chain: The final step involves the alkylation of the pyrazole ring with a suitable alkyl halide, such as 3-chloropropanol, under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(3-amino-1H-pyrazol-1-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation with thionyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.

Major Products

    Oxidation: 3-(3-amino-1H-pyrazol-1-yl)propanal.

    Reduction: 3-(3-amino-1H-pyrazol-1-yl)propanamine.

    Substitution: 3-(3-amino-1H-pyrazol-1-yl)propyl chloride.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive amino and hydroxyl groups. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structure allows for the exploration of new therapeutic agents targeting various diseases.

Industry

In industry, this compound can be used in the production of polymers and resins. Its functional groups enable cross-linking reactions, which are essential in the manufacture of high-performance materials.

Mechanism of Action

The mechanism of action of 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-pyrazol-1-yl)propan-1-ol: Lacks the amino group, making it less reactive in certain chemical reactions.

    3-(3-methyl-1H-pyrazol-1-yl)propan-1-ol:

    3-(3-hydroxy-1H-pyrazol-1-yl)propan-1-ol: Has a hydroxyl group at the 3-position, which can affect its reactivity and biological activity.

Uniqueness

3-(3-amino-1H-pyrazol-1-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the pyrazole ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

3-(3-aminopyrazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c7-6-2-4-9(8-6)3-1-5-10/h2,4,10H,1,3,5H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIOGDSNYJYBTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1N)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679145
Record name 3-(3-Amino-1H-pyrazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003011-38-8
Record name 3-Amino-1H-pyrazole-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003011-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Amino-1H-pyrazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution containing 3-(3-nitro-pyrazol-1-yl)-propan-1-ol (72 mg, 0.42 mmol) in tetrahydrofuran (2 mL), anhydrous hydrazine (100 μL) was added to the clear solution. Raney nickel (˜100 mg washed 3 times with 5 mL of anhydrous tetrahydrofuran) was then added in tetrahydrofuran (300 μL). Gas evolved from the mixture and the reaction was allowed to proceed for 5 min, after which time the raney nickel was removed by filtration through a celite plug. The solvent was removed in vacuo to afford 3-(3-amino-pyrazol-1-yl)-propan-1-ol as a yellow oil, which was then immediately used in the next step with no further purification.
Quantity
72 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
100 μL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
catalyst
Reaction Step Two
Quantity
300 μL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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